Nexopamil racemate Nexopamil racemate Nexopamil racemate is the racemate of Nexopamil. Nexopamil is a combined Ca2+/5-HT2 antagonist on thrombus formation in vivo and on platelet aggregation in vitro.
Brand Name: Vulcanchem
CAS No.: 116759-35-4
VCID: VC0007221
InChI: InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3
SMILES: CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Molecular Formula: C₂₄H₄₀N₂O₃
Molecular Weight: 404.6 g/mol

Nexopamil racemate

CAS No.: 116759-35-4

Cat. No.: VC0007221

Molecular Formula: C₂₄H₄₀N₂O₃

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

Nexopamil racemate - 116759-35-4

CAS No. 116759-35-4
Molecular Formula C₂₄H₄₀N₂O₃
Molecular Weight 404.6 g/mol
IUPAC Name 5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Standard InChI InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3
Standard InChI Key SKDZEFVVFACNLS-UHFFFAOYSA-N
SMILES CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Canonical SMILES CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C

Chemical and Structural Profile of Nexopamil Racemate

Molecular Characteristics

Nexopamil racemate (CAS No. 116759-35-4) is a synthetic organic compound with the molecular formula C₂₄H₄₀N₂O₃ and a molecular weight of 404.59 g/mol . Its structure comprises a cyanoguanidine moiety linked to a trimethoxy-substituted benzene ring, with a branched aliphatic chain contributing to its lipophilicity. The racemic nature of the compound arises from the presence of two enantiomers—(+)-Nexopamil and (−)-Nexopamil—which exhibit distinct pharmacological profiles in vivo .

Table 1: Key Chemical Properties of Nexopamil Racemate

PropertyValue
Molecular FormulaC₂₄H₄₀N₂O₃
Molecular Weight404.59 g/mol
CAS Registry Number116759-35-4
SolubilitySoluble in DMSO
Storage Conditions−20°C (long-term stability)
Canonical SMILESN#CC(C(C)C)(CCCN(CCCCCC)C)C₁=CC(OC)=C(OC)C(OC)=C₁

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, while its stability at low temperatures (−20°C to −80°C) ensures practicality in laboratory settings .

Pharmacological Mechanisms and Target Interactions

Dual Calcium Channel and 5-HT2 Receptor Antagonism

Nexopamil racemate exerts its primary effects through simultaneous inhibition of L-type calcium channels and 5-HT2 receptors, a unique mechanism that synergistically attenuates vascular smooth muscle contraction and platelet activation . Calcium influx blockade reduces intracellular Ca²⁺ levels, thereby diminishing vasoconstriction and cellular excitability. Concurrently, 5-HT2 receptor antagonism disrupts serotonin-mediated amplification of platelet aggregation and thrombus formation .

Enantiomer-Specific Activity

The racemate’s enantiomers display divergent pharmacological behaviors:

  • (+)-Nexopamil: Acts as an agonist in nociceptive assays (e.g., tail-flick test) and demonstrates moderate affinity for opioid receptors .

  • (−)-Nexopamil: Exhibits antagonistic properties against morphine in vivo and induces opioid-like physical dependence in animal models .
    This enantiomeric dichotomy underscores the importance of stereochemical considerations in therapeutic development.

Preclinical Research Findings

In Vitro Studies

In dog platelet-rich plasma (PRP), Nexopamil racemate potently inhibits serotonin-induced platelet aggregation with an IC₅₀ of 81 nM . Comparative analyses reveal superior efficacy relative to standalone calcium channel blockers or 5-HT2 antagonists, validating its dual-target approach .

Model SystemParameter MeasuredResult
Dog PRPSerotonin-induced aggregationIC₅₀ = 81 nM
Canine coronary arteryCyclic flow reductions (CFRs)Abolished at 0.05 mg/kg
Rat brain membranesOpioid receptor bindingLow affinity (Ki > 1 µM)

In Vivo Efficacy

Administration of Nexopamil racemate (0.05 mg/kg intravenously) in a canine model of arterial stenosis abolished cyclic flow reductions (CFRs) within 30 minutes, indicative of robust antithrombotic activity . Hemodynamic parameters (e.g., blood pressure, heart rate) remained unaltered, suggesting a favorable safety profile .

Synthesis, Formulation, and Stability

Synthetic Routes

While detailed synthetic protocols remain proprietary, the racemate is typically prepared via chiral resolution of Nexopamil enantiomers using chromatographic techniques . Radiolabeled analogs (e.g., ¹¹C-Nexopamil) have been synthesized for positron emission tomography (PET) imaging, enabling pharmacokinetic studies .

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